![molecular formula C11H16ClNO B2783727 (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride CAS No. 1821669-94-6](/img/structure/B2783727.png)
(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride
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Overview
Description
“(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride” is a compound that belongs to the class of morpholines. Morpholines are organic compounds containing a morpholine ring which is a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for “(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride” is not available .Chemical Reactions Analysis
The chemical reactions involving “(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride” are not documented in the literature. Generally, morpholines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific information about the properties of “(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride” is not available .Scientific Research Applications
Asymmetric Synthesis
(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride: can serve as a chiral building block in asymmetric synthesis. Its stereochemistry allows for selective reactions, particularly when reacting with electrophiles. The bulky tert-butyl group at C-2 preserves overall chirality, leading to products with quaternary centers. Researchers have utilized similar compounds derived from lactic acid to create chiral products with high selectivity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,5S)-2-methyl-5-phenylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPPNNAYDXPDJO-QLSWKGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CO1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride |
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